Ethyl p-nitrobenzyl carbonate

Übersicht

Beschreibung

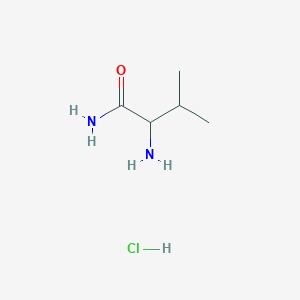

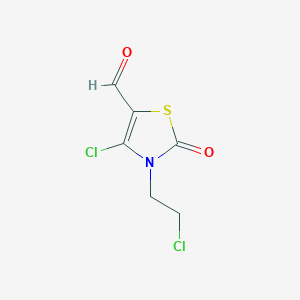

Ethyl p-nitrobenzyl carbonate is a compound with the molecular formula C10H12N2O4 . It is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Synthesis Analysis

The synthesis of compounds like this compound often involves the use of protecting groups, particularly in the synthesis of biopolymers . The transesterification of β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .Molecular Structure Analysis

The this compound molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

The mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether, and of ATP release from adenosine-5‘-triphosphate-[P3-(1-(2-nitrophenyl)ethyl)] ester was studied in various solvents by laser flash photolysis with UV−vis and IR detection .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 224.2 g/mol .Wissenschaftliche Forschungsanwendungen

Photolabile Groups in Polymers and Materials Science

Ethyl p-nitrobenzyl carbonate is related to o-nitrobenzyl groups, which have significant applications in polymer and materials science. These groups are notable for their photolabile nature, allowing alteration of polymer properties through irradiation. This feature is particularly exploited in the synthesis of photodegradable hydrogels, functionalization of copolymers, and thin film patterning. The increasing utilization of o-nitrobenzyl groups highlights their potential in developing new materials with light-responsive properties (Zhao et al., 2012).

Caging Bioactive Compounds

The synthesis of precursors for caging bioactive compounds, like an o-nitrobenzyl p-nitrophenyl carbonate, demonstrates another application. These compounds are essential for caging groups appropriate for amino groups or carboxylic acids. Their ability to release bioactive compounds efficiently, particularly when embedded in liposomes, is a crucial aspect of this application (Watanabe et al., 2002).

Autogenic Acid System in Reservoir Engineering

In high-temperature reservoir engineering, an organic ester like p-nitrobenzyl acetate, a compound similar in function to this compound, has been used to establish an autogenic acid system. This system, through the hydrolysis of ester to acetic acid in situ, is suitable for acid fracturing and dissolution of rocks in high-temperature carbonate reservoirs (Wang et al., 2020).

Photoreactive Biodegradable Polycarbonates

This compound's related compounds are used in the synthesis of photoresponsive biodegradable polycarbonates. These materials can self-assemble into micelles with responsive disassembly under UV light, making them suitable for controlled drug release applications (Shen et al., 2017).

Zukünftige Richtungen

The use of ortho-nitrobenzyl (ONB)-functionalized nucleic acids has been introduced for diverse applications including DNA nanotechnology and materials chemistry, biological chemistry, and systems chemistry . The future challenges and potential applications of photoprotected DNA structures are discussed .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBVDAMBDUXZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

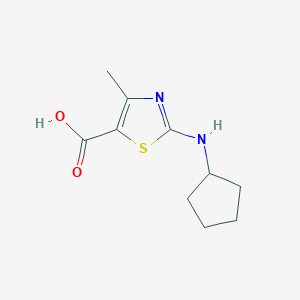

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)

![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)